3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O2S2 and its molecular weight is 418.95. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
The compound belongs to a class of chemicals that are used in the synthesis of heterocyclic compounds. Heterocyclic chemistry is a central part of organic chemistry and is the basis for many pharmaceuticals, agrochemicals, and materials. For instance, thiophene derivatives have been synthesized for the development of novel organic compounds with potential biological activities. Mohareb et al. (2004) discussed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are used to yield various derivatives including pyrazole and pyrazolopyrimidine derivatives, indicating the compound's role in creating pharmacologically relevant structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Pharmacological Studies
Compounds derived from thiophene and its analogs are also studied for their pharmacological effects. A study by Amr et al. (2010) synthesized novel thiophene derivatives to test for antiarrhythmic, serotonin antagonist, and antianxiety activities, showing the potential use of these compounds in developing new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). This research highlights the compound's importance in exploring new treatments for various medical conditions.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Chlorantraniliprole , is the ryanodine receptor (RyR) in insects . These receptors are located on the sarcoplasmic reticulum in muscle and endoplasmic reticulum in non-muscle cells . They play a crucial role in regulating muscle contraction by modulating the release of calcium .
Mode of Action
Chlorantraniliprole operates by a highly specific biochemical mode of action . It binds to and activates the insect ryanodine receptors (RyRs), stimulating the release and depletion of intracellular calcium stores from the sarcoplasmic reticulum of muscle cells . This results in impaired muscle regulation, leading to paralysis and ultimately death of sensitive species .
Biochemical Pathways
The activation of the ryanodine receptors leads to a continuous release of calcium ions into the cytoplasm . This over-release of calcium ions causes the muscles to contract continuously . Once the insect ingests the compound, it experiences symptoms of convulsions and paralysis, and it immediately stops feeding . This process only takes a few minutes, and the insect typically dies within 1 to 4 days .
Pharmacokinetics
After oral administration, the extent of absorption of Chlorantraniliprole is dependent on the dose administered . At a single dose of 10 mg/kg bw, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . Chlorantraniliprole is extensively metabolized through various processes including tolyl methyl and N-methyl carbon hydroxylation, followed by N-demethylation, nitrogen-to-carbon cyclization with loss of a water molecule resulting in the formation of the pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .
Result of Action
The molecular and cellular effects of Chlorantraniliprole’s action result in the paralysis and death of the insect . The continuous muscle contraction caused by the over-release of calcium ions leads to the insect’s paralysis . This paralysis, coupled with the cessation of feeding, leads to the insect’s death .
Future Directions
The future directions for this compound and its derivatives could involve further exploration of their STING-agonistic activity and potential applications in immunotherapy . Their role in triggering the IRF and NF-κB pathways, and thus the generation of type I interferons and proinflammatory cytokines, suggests potential for valid antitumor efficacy .
Properties
IUPAC Name |
3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-10-7-8-11-14(9-10)27-20(15(11)18(24)22-2)23-19(25)17-16(21)12-5-3-4-6-13(12)26-17/h3-6,10H,7-9H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIXJCDPFEPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.